Cas no 948-60-7 (Pterine-6-carboxylic Acid)

Pterine-6-carboxylic Acid structure
Pterine-6-carboxylic Acid structure
Nome del prodotto:Pterine-6-carboxylic Acid
Numero CAS:948-60-7
MF:C7H5N5O3
MW:207.146300077438
MDL:MFCD00010594
CID:40392
PubChem ID:57652920

Pterine-6-carboxylic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Pterin-6-carboxylic acid
    • 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
    • Pterine-6-carboxylic Acid
    • 2-amino-4-oxo-1H-pteridine-6-carboxylic acid
    • Pterine-6-carboxylic
    • 2-Amino-4-hydroxypteridine-6-carboxylicacid
    • 2-Amino-3,4-dihydro-4-oxo-6-pteridinecarboxylic acid (ACI)
    • 6-Pteridinecarboxylic acid, 2-amino-1,4-dihydro-4-oxo- (8CI, 9CI)
    • 6-Pteridinecarboxylic acid, 2-amino-4-hydroxy- (6CI)
    • 2-Amino-4-hydroxy-6-carboxypteridine
    • 2-Amino-4-hydroxypteridine-6-carboxylic acid
    • 2-Amino-4-hydroxypterin-6-carboxylic acid
    • 2-Amino-4-oxo-1,4-dihydropteridine-6-carboxylic acid
    • 2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid
    • 2-Amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid
    • 2-Amino-6-carboxy-4-hydroxypteridine
    • 2-Imino-4-oxo-1,2,3,4-tetrahydropteridine-6-carboxylic acid
    • 6-Carboxypterin
    • NSC 96893
    • Ranachrome 5
    • Spectrum_000242
    • 2-Amino-4(3H)-pteridinone-6-carboxylic acid
    • HHS
    • 1501-50-4
    • 2G01J4LZ8Y
    • Spectrum4_001713
    • KBioGR_002066
    • Q27161007
    • 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylicacid
    • MFCD00010594
    • 6-PTERIDINECARBOXYLIC ACID, 2-AMINO-4-HYDROXY-
    • SCHEMBL893092
    • CHEMBL566727
    • SpecPlus_000795
    • SCHEMBL13820952
    • KBio2_003290
    • 2-Amino-1,4-dihydro-4-oxo-6-Pteridinecarboxylic acid
    • PTERIN-6-CARBOXYLICACID
    • DivK1c_006891
    • GEO-04483
    • FT-0633615
    • 948-60-7
    • 2-Amino-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid
    • UNII-2G01J4LZ8Y
    • KBio2_000722
    • 6-Pteridinecarboxylic acid, 2-amino-1,4-dihydro-4-oxo-
    • 2-amino-4-hydroxy-6-pteridinecarboxylic acid
    • F87135
    • 6-car-boxypterin
    • CCG-38452
    • CS-0094339
    • NS00040423
    • KBio2_005858
    • KBio1_001835
    • CHEBI:88937
    • NSC96893
    • EINECS 213-435-8
    • Spectrum5_000446
    • Spectrum3_001713
    • Spectrum2_001821
    • BSPBio_003326
    • DTXSID30241626
    • 2-Amino-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid #
    • QABAUCFGPWONOG-UHFFFAOYSA-N
    • 2-AMINO-3,4-DIHYDRO-4-OXO-6-PTERIDINECARBOXYLIC ACID
    • 2-AMINO-4-OXO-3H-PTERIDINE-6-CARBOXYLIC ACID
    • AKOS015910901
    • KBio3_002546
    • KBioSS_000722
    • A809012
    • SPBio_001861
    • 2-amino-4-keto-1H-pteridine-6-carboxylic acid
    • AKOS040763764
    • HY-W037823
    • NCGC00178139-01
    • Pterine-6-carboxylic acid, >=98.0% (HPLC)
    • NSC-96893
    • DB-043039
    • DA-66999
    • 6-Pteridinecarboxylic acid, 2-amino-3,4-dihydro-4-oxo-
    • MDL: MFCD00010594
    • Inchi: 1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13)
    • Chiave InChI: QABAUCFGPWONOG-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=CNC2C(C(N=C(N)N=2)=O)=N1)O

Proprietà calcolate

  • Massa esatta: 207.039
  • Massa monoisotopica: 207.039
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 342
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.5
  • Superficie polare topologica: 131A^2
  • Carica superficiale: 0
  • Conta Tautomer: 18

Proprietà sperimentali

  • Densità: 2.16 g/cm3
  • Punto di ebollizione: 608.7ºC at 760 mmHg
  • Punto di infiammabilità: 322ºC
  • Indice di rifrazione: 1.954

Pterine-6-carboxylic Acid Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: 22-24/25
  • CODICI DEL MARCHIO F FLUKA:10
  • Condizioni di conservazione:2-8°C

Pterine-6-carboxylic Acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-310229-2.5g
2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid
948-60-7
2.5g
$1496.0 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-215760-100mg
Pterine-6-carboxylic acid,
948-60-7 ≥98%
100mg
¥1241.00 2023-09-05
Enamine
EN300-310229-10.0g
2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid
948-60-7
10.0g
$2384.0 2023-02-25
Enamine
EN300-310229-10g
2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid
948-60-7
10g
$2384.0 2023-09-05
TRC
P839880-1g
Pterine-6-carboxylic Acid
948-60-7
1g
$ 1805.00 2023-09-06
BioAustralis
BIA-P2525-5 mg
Pterine-6-carboxylic acid
948-60-7 >95%byHPLC
5mg
$196.00 2023-09-08
BioAustralis
BIA-P2525-1 mg
Pterine-6-carboxylic acid
948-60-7 >95%byHPLC
1mg
$56.00 2023-09-08
BioAustralis
BIA-P2525-1mg
Pterine-6-carboxylic acid
948-60-7 >95% by HPLC
1mg
$65.00 2024-07-19
TargetMol Chemicals
TN6988-25 mg
Pterine-6-carboxylic acid
948-60-7 98%
25mg
¥ 7,696 2023-07-10
TargetMol Chemicals
TN6988-10mg
Pterine-6-carboxylic acid
948-60-7
10mg
¥ 3180 2024-07-19

Pterine-6-carboxylic Acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Riferimento
Synthesis of 6-formylpterine
Zav'yalov, S. I.; Zavozin, A. G., Izvestiya Akademii Nauk SSSR, 1981, (7), 1669-70

Synthetic Routes 2

Condizioni di reazione
Riferimento
Analysis of the preliminary radiolytic products of folic acid
Yan, Yueren; Tang, Benlian; Bai, Hong, Shipin Yu Fajiao Gongye, 1987, (5), 30-4

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Rhodamine 6G Solvents: Water ;  pH 7.6
Riferimento
Rhodamine-6G can photosensitize folic acid decomposition through electron transfer
Hirakawa, Kazutaka ; Ito, Hiroki, Chemical Physics Letters, 2015, 627, 26-29

Synthetic Routes 4

Condizioni di reazione
Riferimento
Qualitative demonstration of the degradation of folic acid by Pseudomonas fluorescens UK-1
Soini, Juhani; Majasaari, Karin, Acta Chemica Scandinavica (1947-1973), 1973, 27(6), 2115-20

Synthetic Routes 5

Condizioni di reazione
Riferimento
Preparation of isotope-labeled dihydroneopterin 3'-triphosphate with high specific activity
Katzenmeier, Gerd; Schwarzkopf, Bruno; Le Van Quang; Schmid, Cornelia; Bacher, Adelbert, Pteridines, 1991, 2(3), 169-74

Synthetic Routes 6

Condizioni di reazione
Riferimento
Pteridines. XXXIX. Synthesis and structure of pterin-6- and -7-carboxylic acids
Pfleiderer, Wolfgang; Zondler, Helmut; Mengel, Rudolf, Justus Liebigs Annalen der Chemie, 1970, 741, 64-78

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Water
Riferimento
Photochemistry of dihydrobiopterin in aqueous solution
Vignoni, Mariana; Cabrerizo, Franco M.; Lorente, Carolina; Claparols, Catherine; Oliveros, Esther; et al, Organic & Biomolecular Chemistry, 2010, 8(4), 800-810

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Studies on pyrazines. 17. An efficient synthesis of pteridine-6-carboxylic acids
Sato, Nobuhiro; Saito, Noriko, Journal of Heterocyclic Chemistry, 1988, 25(6), 1737-40

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Water ;  8 h
Riferimento
Possible role of hydroxyl radicals in the oxidative degradation of folic acid
Patro, Birija S.; Adhikari, Soumyakanti; Mukherjee, Tulsi; Chattopadhyay, Subrata, Bioorganic & Medicinal Chemistry Letters, 2005, 15(1), 67-71

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Water
Riferimento
Shelter for Biologically Relevant Molecules: Photoprotection and Enhanced Thermal Stability of Folic Acid Loaded in a ZIF-8 MOF Porous Host
Tuninetti, Jimena S. ; Serrano, Mariana P. ; Thomas, Andres ; Azzaroni, Omar ; Rafti, Matias, Industrial & Engineering Chemistry Research, 2020, 59(51), 22155-22162

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Oxygen
Riferimento
Encapsulation of folic acid (vitamin B6) into sporopollenin microcapsules: Physico-chemical characterisation, in vitro controlled release and photoprotection study
Mohammed, Al-Shymaa Y.; Dyab, Amro K. F.; Taha, Fouad; Abd El-Mageed, Ahmed I. A., Materials Science & Engineering, 2021, 128,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Oxygen
Riferimento
Photochemistry of 6-formylpterin in alkaline medium
Thomas, Andres H.; Suarez, Gustavo; Cabrerizo, Franco M.; Capparelli, Alberto L., Helvetica Chimica Acta, 2001, 84(12), 3849-3860

Synthetic Routes 13

Condizioni di reazione
Riferimento
Pteridines, LXVI. Synthesis and properties of dihydro- and tetrahydro derivatives of pterin-6,7-dicarboxylic acid
Mengel, Rudolf; Pfleiderer, Wolfgang, Chemische Berichte, 1978, 111(12), 3790-805

Synthetic Routes 14

Condizioni di reazione
1.1 Solvents: Water ;  pH 7, rt
Riferimento
Photo-oxidation of sepiapterin produces pterin-6-carboxylic acid and H2O2 in vitro
Rokos, H.; Schallreuter, K. U., Chemistry and Biology of Pteridines and Folates, 2002, 55, 55-59

Synthetic Routes 15

Condizioni di reazione
Riferimento
Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin
Nair, M. G.; Baugh, Charles M., Journal of Organic Chemistry, 1973, 38(12), 2185-9

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Water ;  pH 5.5
Riferimento
New results on the photochemistry of biopterin and neopterin in aqueous solution
Vignoni, Mariana; Cabrerizo, Franco M.; Lorente, Carolina; Thomas, Andres H., Photochemistry and Photobiology, 2009, 85(1), 365-373

Pterine-6-carboxylic Acid Raw materials

Pterine-6-carboxylic Acid Preparation Products

Pterine-6-carboxylic Acid Letteratura correlata

Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd